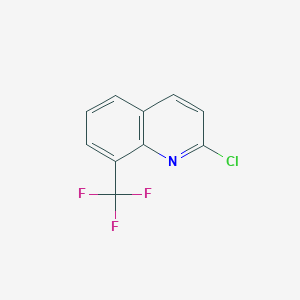

2-Chloro-8-(trifluoromethyl)quinoline

Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 2-chloro-8-(trifluoromethyl)quinoline reflects the fundamental bicyclic quinoline structure with specific geometric perturbations introduced by the halogen substituents. The compound maintains the characteristic planar quinoline framework, with the benzene ring fused to the pyridine ring creating an extended aromatic system. The presence of the chlorine atom at position 2 and the trifluoromethyl group at position 8 creates an asymmetric substitution pattern that influences the overall molecular conformation and electronic distribution.

The trifluoromethyl group at the 8-position introduces significant steric and electronic effects on the quinoline ring system. Comparative crystallographic analysis with related compounds provides insights into the geometric parameters of this substitution pattern. For instance, crystallographic data from 4-chloro-8-(trifluoromethyl)quinoline reveals that similar trifluoromethyl-substituted quinolines exhibit specific bond length variations and angular distortions. The crystallographic study of the 4-isomer shows unit cell dimensions of a = 10.3179 ± 0.0011 Å, b = 12.4319 ± 0.001 Å, c = 14.5673 ± 0.0017 Å, with β = 95.023 ± 0.009°, indicating a monoclinic crystal system with space group P 1 21/n 1.

The molecular planarity characteristic of quinoline systems is generally preserved in this compound, though subtle deviations may occur due to the steric interactions between the trifluoromethyl group and adjacent hydrogen atoms. The carbon-fluorine bonds in the trifluoromethyl group typically exhibit bond lengths around 1.33-1.35 Å, while the carbon-carbon bond connecting the CF₃ group to the quinoline ring shows characteristic single bond parameters. The chlorine substitution at position 2 creates a carbon-chlorine bond with typical aromatic C-Cl bond characteristics, contributing to the overall molecular rigidity and electronic properties.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is fundamentally shaped by the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents. Quantum chemical calculations provide crucial insights into the electronic distribution and molecular orbital characteristics of this compound. The quinoline ring system inherently exhibits electron deficiency in the pyridine ring compared to the benzene ring, a characteristic that is further enhanced by the presence of electron-withdrawing substituents.

The trifluoromethyl group serves as a powerful electron-withdrawing substituent through both inductive and field effects, significantly altering the electron density distribution throughout the quinoline system. Computational studies on related quinoline derivatives using density functional theory methods, particularly with basis sets such as cc-pVDZ, cc-pVTZ, and cc-pVQZ, have demonstrated the substantial impact of trifluoromethyl substitution on electronic properties. The B3LYP functional has proven particularly effective for analyzing the electronic characteristics of trifluoromethyl-substituted quinolines, providing accurate predictions of molecular orbital energies and electron density distributions.

The chlorine atom at position 2 contributes additional electronic perturbations through its mesomeric and inductive effects. The combination of chlorine and trifluoromethyl substituents creates a unique electronic environment where the electron density is significantly reduced in the pyridine ring portion of the quinoline system. This electronic redistribution affects the compound's reactivity patterns, with the pyridine ring becoming more susceptible to nucleophilic attack while the benzene ring maintains its preference for electrophilic substitution reactions.

Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially modified by the dual substitution pattern. The electron-withdrawing effects of both substituents lower the overall energy of the molecular orbitals, affecting the compound's photochemical and electrochemical properties. The predicted collision cross section values for various adduct forms provide additional insights into the molecular geometry and electronic accessibility of different binding sites.

Tautomeric Behavior and Resonance Stabilization

The tautomeric behavior of this compound is intrinsically linked to the electronic effects of its substituents and the inherent properties of the quinoline ring system. Quinoline derivatives can potentially exhibit tautomerism, particularly in cases where hydroxy or oxo groups are present, though the specific substitution pattern in this compound limits such tautomeric possibilities.

The resonance stabilization in this compound primarily involves the delocalization of π-electrons throughout the bicyclic aromatic system. The quinoline ring system possesses a resonance energy of approximately 222 kJ/mol, which is lower than that of naphthalene but still significant for maintaining structural stability. The electron-withdrawing substituents affect this resonance stabilization by altering the electron density distribution and potentially changing the relative stability of different resonance forms.

Research on quinoline tautomerism has revealed that the preference for particular tautomeric forms is strongly influenced by substitution patterns and environmental conditions. In studies of related quinoline derivatives, theoretical calculations using B3LYP/6-311++G(d,p) methods have shown significant energy differences between tautomeric forms, with differences ranging from 27 to 38 kJ/mol favoring certain structural arrangements. The electron-withdrawing nature of both chlorine and trifluoromethyl groups in this compound stabilizes the aromatic quinoline form and reduces the likelihood of tautomeric rearrangements that might occur in more electron-rich systems.

Aromaticity indices calculated for substituted quinolines indicate that electron-withdrawing substituents can affect the aromatic character of individual rings within the bicyclic system. While the benzene ring typically maintains its aromatic character, the pyridine ring's aromaticity can be influenced by the electronic effects of substituents. In the case of this compound, both rings are expected to retain significant aromatic character, though with modified electron densities compared to unsubstituted quinoline.

Comparative Structural Analysis with Substituted Quinoline Derivatives

Comparative structural analysis of this compound with other substituted quinoline derivatives reveals important structure-activity relationships and electronic effects. The positioning of substituents around the quinoline ring system creates distinct structural and electronic environments that can be systematically compared to understand substitution effects.

Comparison with 4-chloro-8-(trifluoromethyl)quinoline provides direct insights into positional isomerism effects within the same substitution pattern. The 4-chloro isomer exhibits different crystallographic parameters and electronic properties due to the altered position of chlorine substitution. Crystallographic data shows that the 4-chloro variant has a melting point of 80-82°C and specific storage requirements, indicating different intermolecular interactions compared to the 2-chloro isomer. The molecular weight remains identical at 231.60 g/mol, but the spatial arrangement of atoms and subsequent electronic effects differ significantly.

Analysis of 6-chloro-8-(trifluoromethyl)quinoline and 2-chloro-6-(trifluoromethyl)quinoline provides additional comparative data points for understanding the effects of trifluoromethyl group positioning. These positional isomers demonstrate how the location of the electron-withdrawing trifluoromethyl group affects overall molecular properties, electronic distribution, and crystallographic packing arrangements.

The comparison extends to quinoline derivatives with different halogen substitutions, such as 2-chloro-8-methyl-7-(trifluoromethyl)quinoline, which incorporates an additional methyl group that modifies the electronic environment and steric profile. Such comparisons reveal the cumulative effects of multiple substituents and their interactions within the quinoline framework.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₅ClF₃N | 231.60 | Not reported | Cl at position 2, CF₃ at position 8 |

| 4-Chloro-8-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | 80-82°C | Cl at position 4, CF₃ at position 8 |

| 6-Chloro-8-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | Not reported | Cl at position 6, CF₃ at position 8 |

| 2-Chloro-6-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | Not reported | Cl at position 2, CF₃ at position 6 |

The electronic effects of different substitution patterns can be understood through their influence on the quinoline ring's inherent properties. Quinoline exhibits basic character with a pKa of 4.9, similar to pyridine's pKa of 5.2. The introduction of electron-withdrawing groups like chlorine and trifluoromethyl significantly reduces this basicity, affecting the compound's protonation behavior and subsequent chemical reactivity. The this compound system represents a particularly electron-deficient variant, with both substituents contributing to reduced electron density on the nitrogen atom.

Structural comparisons also reveal differences in intermolecular interactions and crystal packing arrangements. The specific positioning of halogen atoms and trifluoromethyl groups influences hydrogen bonding patterns, halogen bonding interactions, and van der Waals contacts in the solid state. These differences affect physical properties such as melting points, solubility characteristics, and stability profiles, making each positional isomer unique despite identical molecular formulas and weights.

Properties

IUPAC Name |

2-chloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7(9(6)15-8)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTIMPLUHKAFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652877 | |

| Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920494-31-1 | |

| Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920494-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Quinoline compounds are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities.

Mode of Action

For instance, in the Suzuki–Miyaura cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Biochemical Analysis

Biochemical Properties

2-Chloro-8-(trifluoromethyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a corrosion inhibitor for mild steel in acidic media The compound’s interaction with metal surfaces suggests its ability to form protective films, which could be attributed to its adsorption properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can affect the viability of protozoan parasites like Trichomonas vaginalis by increasing reactive oxygen species production and lipid peroxidation . This suggests that this compound may have similar effects on cellular oxidative stress pathways, potentially leading to altered cell signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective barrier . This adsorption likely involves interactions with metal ions and possibly other biomolecules present in the environment. Additionally, the compound’s structure suggests potential interactions with nucleophilic sites on enzymes, which could modulate their activity and influence gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has shown good stability under various conditions . Its long-term effects on cellular function require further investigation. Studies on similar compounds indicate that prolonged exposure may lead to changes in cellular metabolism and gene expression, highlighting the need for comprehensive temporal studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, general observations from related compounds suggest that low doses may have beneficial effects, such as modulating oxidative stress pathways . High doses could lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Detailed dosage studies are essential to determine the threshold and toxic effects of this compound in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its potential role in oxidative stress responses suggests interactions with enzymes like lactate dehydrogenase and thioredoxin reductase . These interactions could influence the overall metabolic state of cells, affecting energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues could be affected by factors such as lipid solubility and affinity for certain cellular compartments. Understanding these transport mechanisms is crucial for optimizing its biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects

Biological Activity

2-Chloro-8-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline ring with a chlorine atom at the second position and a trifluoromethyl group at the eighth position. The presence of these substituents enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₆ClF₃N |

| Molecular Weight | 215.6 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Target Interactions

Quinoline derivatives, including this compound, interact with various biological targets, including enzymes and receptors. These interactions are crucial for their antimicrobial, anticancer, and antiviral activities:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Activity : Studies have indicated that similar quinoline derivatives can inhibit cancer cell growth, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Cellular Effects

Research indicates that this compound affects cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to increase reactive oxygen species (ROS) production in protozoan parasites like Trichomonas vaginalis, leading to enhanced lipid peroxidation and cell death.

Dosage Effects

The biological effects of this compound vary with dosage. Low doses may exhibit beneficial effects, such as reducing oxidative stress pathways, while higher concentrations can lead to cytotoxicity .

Case Studies and Research Findings

- Anticancer Activity in Zebrafish Models : A study evaluated quinoline-derived trifluoromethyl alcohols for their anticancer properties using zebrafish embryos. The results indicated that these compounds inhibited growth effectively, suggesting potential for further development in cancer therapeutics .

- Antibacterial Evaluation : In vitro studies demonstrated that this compound exhibited MIC values against S. aureus comparable to chloramphenicol, indicating its potential as an antibacterial agent .

- Molecular Docking Studies : Molecular docking studies revealed that this compound could bind effectively to the active site of DNA gyrase in bacteria, blocking its catalytic activity and thus contributing to its antibacterial properties .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agents

2-Chloro-8-(trifluoromethyl)quinoline serves as an important intermediate in the synthesis of various antimicrobial agents. Its chemical structure allows it to interact effectively with biological targets, leading to the development of drugs that combat bacterial and fungal infections .

2. Anti-inflammatory Compounds

Research indicates that this compound is involved in the development of anti-inflammatory medications. The trifluoromethyl group contributes to its efficacy by enhancing binding affinity to target enzymes involved in inflammatory pathways .

Agrochemical Applications

1. Herbicides and Fungicides

The compound is utilized in formulating agricultural chemicals such as herbicides and fungicides. Its effectiveness in controlling pests and diseases makes it crucial for crop protection strategies, enhancing agricultural productivity .

2. Crop Yield Enhancement

Through its application in agrochemical formulations, this compound aids in improving crop yields by providing effective solutions against various agricultural challenges .

Biochemical Research Applications

1. Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, which is vital for understanding metabolic pathways and disease mechanisms. Its ability to modulate enzyme activity makes it a useful tool in biochemical research .

2. Receptor Binding Studies

The compound is also explored for its interactions with biological receptors, aiding scientists in elucidating receptor-ligand dynamics that are crucial for drug design and therapeutic interventions .

Material Science Applications

1. Advanced Materials Development

The unique properties of this compound make it suitable for developing advanced materials such as coatings and polymers. These materials often require specific chemical resistance and stability, which this compound can provide .

Diagnostic Applications

In the field of diagnostics, this compound is investigated for creating reagents that enhance the accuracy of medical tests by detecting various biological markers. This application underscores its potential role in improving diagnostic methodologies .

Case Study 1: Antimicrobial Development

A study demonstrated the synthesis of novel antimicrobial agents based on this compound derivatives. These compounds exhibited potent activity against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance challenges.

Case Study 2: Agricultural Efficacy

Field trials involving formulations containing this compound showed significant improvements in crop health and yield compared to untreated controls. The results indicated its effectiveness as a fungicide against common plant pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

The position of substituents on the quinoline ring significantly alters reactivity and bioactivity. Key comparisons include:

Chlorine Position Variants

- 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7): The Cl at position 4 (para to pyridine nitrogen) creates a distinct electronic environment compared to the 2-Cl isomer.

- 6-Chloro-8-(trifluoromethyl)quinoline (CAS 1204810-08-1): The Cl at position 6 (meta to CF₃) shows a structural similarity score of 0.94 to the target compound, suggesting comparable electronic profiles but divergent steric interactions .

Trifluoromethyl Position Variants

Substituent Type Effects

Trifluoromethyl vs. Methyl Groups

- 2-Chloro-8-methylquinoline derivatives: Replacing CF₃ with a methyl group (e.g., 2-Chloro-8-methylquinoline-3-carbaldehyde, C₁₁H₈ClNO) reduces electron withdrawal, increasing electron density on the ring. This shift enhances susceptibility to electrophilic substitution but decreases metabolic stability compared to CF₃-containing analogs .

Trifluoromethyl vs. Trifluoroethoxy Groups

- 8-(2,2,2-Trifluoroethoxy)quinoline: The -OCH₂CF₃ group at position 8 introduces hydrogen-bonding capabilities, as observed in crystal structures, enabling supramolecular interactions absent in CF₃-substituted quinolines .

Melting Points and Solubility

- 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline (III.2.lA ): Melting point 107.5–108.4°C, illustrating how fluorination and methyl groups influence crystallinity .

- 8-(Trifluoroethoxy)quinoline: No reported melting point, but its crystal structure reveals π-π stacking and C–F⋯π interactions, suggesting higher solubility in polar solvents than CF₃ analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Overview

A well-documented and efficient method to prepare 2-chloro-8-(trifluoromethyl)quinoline involves the chlorination of β-(o-trifluoromethylanilino)-propanoic acid or its derivatives using phosphorus oxychloride in the presence of an oxidation agent such as iodine. This method is noted for its simplicity, high yield, and avoidance of unstable intermediates.

Reaction Scheme

- Starting material: β-(o-trifluoromethylanilino)-propanoic acid (or acid chloride, anhydride, or alkyl ester derivatives)

- Chlorinating agent: Phosphorus oxychloride (POCl₃)

- Oxidizing agent: Iodine (I₂) or alternatives such as oxygen (air), cupric chloride, or ferric chloride

- Temperature: Gradual heating to 93–95 °C

- Work-up: Quenching with sodium bisulfite solution and crystallization from methanol

Key Features

- The reaction proceeds in two main steps: formation of a chlorinated intermediate followed by cyclization to the quinoline ring.

- Yields of approximately 80% for this compound have been reported, which is significantly higher than older methods requiring five steps with lower yields (~63% overall in two steps from o-trifluoromethylaniline).

- The method avoids formation of unstable 4-oxo-1,2,3,4-tetrahydroquinoline byproducts.

- Chlorination agents can be varied to phosphorus pentachloride or thionyl chloride with similar efficiency.

Experimental Data (Example)

| Parameter | Details |

|---|---|

| Iodine added | 13.75 g at 0–5 °C |

| Phosphorus oxychloride | 75 mL |

| Heating duration | 30 minutes to 93–95 °C, hold 30 minutes |

| Addition of Step A product | 50 g over 6 minutes |

| Reaction hold | 30 minutes at 93–95 °C |

| Quenching solution | 11 g sodium bisulfite in 875 mL water at 40–45 °C |

| Final yield | 36.9 g (98% purity) |

This procedure results in a crystalline product of high purity suitable for further synthetic applications.

Alternative Preparation Routes and Considerations

While the above method is predominant, other approaches have been explored, including:

Multi-step Synthesis from o-Trifluoromethylaniline

- Older methods involve multiple steps (up to five) starting from o-trifluoromethylaniline, involving intermediate formation of β-(o-trifluoromethylanilino)-propanoic acid and subsequent chlorination.

- These methods yield lower overall product and require more purification steps.

One-Pot Syntheses for Related Quinoline Derivatives

- Patents describe one-pot synthesis methods for quinoline derivatives bearing bis(trifluoromethyl) substituents, involving hydroperoxide oxidation and use of organic solvents such as tetrahydrofuran or dimethylformamide.

- Although these methods focus on related compounds (e.g., 2,8-bis(trifluoromethyl)-4-quinolinyl derivatives), the principles of selective oxidation and halogenation can inform preparation strategies for this compound.

- These methods often employ phase transfer catalysts and controlled reaction conditions to optimize yield and selectivity.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Oxidizing Agent | Yield (%) | Steps | Notes |

|---|---|---|---|---|---|---|

| Chlorination of β-(o-trifluoromethylanilino)-propanoic acid | β-(o-trifluoromethylanilino)-propanoic acid | Phosphorus oxychloride (POCl₃) | Iodine (I₂) or air | ~80 | 2 | High yield, avoids unstable intermediates, scalable |

| Multi-step synthesis from o-trifluoromethylaniline | o-Trifluoromethylaniline | Various (POCl₃, PCl₅, SOCl₂) | Various (I₂, CuCl₂, FeCl₃) | ~63 | 5 | Lower yield, more complex, older method |

| One-pot synthesis of related quinolines | Haloquinoline derivatives | Not specified for this compound | Hydroperoxides, oxidants | Not specified | 1 | Used for related compounds, may inform future optimizations |

Mechanistic Insights

- The key step involves electrophilic chlorination facilitated by phosphorus oxychloride, which converts the carboxylic acid or its derivatives into an intermediate acid chloride.

- The presence of iodine or other oxidants promotes oxidative cyclization, forming the quinoline ring with selective chlorination at the 2-position.

- The trifluoromethyl substituent at the 8-position influences electronic properties, favoring the regioselectivity of chlorination and cyclization.

- Avoidance of harsh acidic conditions prevents degradation of sensitive intermediates.

Summary and Recommendations

- The most efficient and industrially relevant method for preparing this compound is the chlorination of β-(o-trifluoromethylanilino)-propanoic acid using phosphorus oxychloride and iodine as an oxidant.

- This method provides high purity product in good yield with fewer steps compared to older protocols.

- Variations in chlorinating and oxidizing agents can be employed depending on scale and availability, with phosphorus oxychloride and iodine being preferred.

- Emerging one-pot methods for related quinoline derivatives may offer future improvements in process efficiency.

- Detailed reaction parameters such as temperature, reagent addition rates, and quenching conditions are critical for optimal yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-8-(trifluoromethyl)quinoline, and how do reaction conditions influence yields?

- The compound is typically synthesized via Vilsmeier–Haack formylation followed by chlorination. For example, 2-chloro-8-methylquinoline derivatives can be functionalized using POCl₃ under reflux to introduce trifluoromethyl groups . Optimization of stoichiometry (e.g., POCl₃ molar ratios) and solvent selection (e.g., CHCl₃ vs. DMF) significantly impacts yields, with reported purity >97% via HPLC . Competing byproducts, such as N-oxides, may form if oxidation steps are not rigorously controlled .

Q. How is crystallographic characterization performed for this compound derivatives?

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. The quinoline core is planar (RMSD <0.04 Å), with substituents like trifluoromethyl groups inducing torsional angles up to 70° relative to the aromatic plane . Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) are analyzed using ORTEP-3 for graphical representation .

Q. What analytical methods validate purity and structural integrity?

- Purity is assessed via HPLC (retention time comparison) and GC-MS for volatile impurities. Nuclear Overhauser Effect (NOE) in NMR confirms spatial proximity of substituents (e.g., Cl at C2 and CF₃ at C8) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

- The CF₃ group’s electron-withdrawing nature deactivates the quinoline ring, necessitating Pd-catalyzed conditions for Suzuki couplings. For example, coupling with boronic acids at C4 requires Buchwald-Hartwig ligands (XPhos) to enhance catalytic turnover . Competing pathways, such as C–F bond activation, are minimized by maintaining reaction temperatures below 100°C .

Q. How do substituent positions (Cl at C2 vs. C4) affect biological activity in quinoline derivatives?

- C2-substituted derivatives exhibit enhanced antiparasitic activity due to improved membrane permeability. For instance, 2-chloro-8-CF₃-quinoline shows IC₅₀ values 10-fold lower than C4 analogs against Plasmodium vivax . Computational docking (AutoDock Vina) suggests C2-Cl stabilizes π-stacking with heme in malaria parasites .

Q. What strategies mitigate toxicity in in vivo studies of this compound?

- Pro-drug approaches (e.g., esterification of hydroxyl groups) reduce hepatic toxicity. Metabolite profiling (LC-MS/MS) identifies reactive intermediates like quinone-imines, which are detoxified via glutathione conjugation . Dose optimization in murine models indicates a maximum tolerated dose (MTD) of 50 mg/kg/day .

Methodological Considerations

Q. How are synthetic byproducts like 3-chloro isomers controlled during chlorination?

- Isomer formation is minimized by using excess PCl₅ in anhydrous DCM, with reaction monitoring via TLC (Rf = 0.3 in hexane:EtOAc 7:3). Column chromatography (silica gel, gradient elution) separates isomers, with ¹H NMR distinguishing C2 vs. C3 substitution via coupling constants (J = 8.5 Hz for C2-Cl) .

Q. What computational tools predict the compound’s photophysical properties?

- Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level calculates absorption spectra. The CF₃ group red-shifts λmax by ~20 nm due to enhanced charge transfer . Solvent effects (PCM model) improve correlation with experimental UV-Vis data (R² >0.95) .

Key Challenges and Contradictions

- Synthetic Yield vs. Purity : While POCl₃ achieves high chlorination efficiency (~90%), residual phosphorylated byproducts require repetitive recrystallization .

- Biological Selectivity : CF₃ enhances target binding but increases off-target interactions with cytochrome P450 enzymes, necessitating SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.